An In-depth Technical Guide to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical structure, properties, and available synthetic methodologies related to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. Due to the limited availability of comprehensive experimental data for this specific molecule in peer-reviewed literature, this document also draws upon information from closely related analogs to provide a broader context for its chemical characteristics and potential applications. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in indole and piperazine-containing scaffolds.
Chemical Structure and Properties
Tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring an indole nucleus linked to a piperazine ring, which is further protected with a tert-butoxycarbonyl (Boc) group. The structural representation and key identifiers are presented below.
Chemical Structure:
Caption: 2D structure of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | N/A |
| CAS Number | 125796-63-6 | [1] |
| Molecular Formula | C₁₇H₂₃N₃O₂ | N/A |
| Molecular Weight | 301.38 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
Synthesis and Experimental Protocols
A definitive, peer-reviewed synthesis protocol for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is not extensively documented. However, based on the synthesis of analogous arylpiperazine compounds, a plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Proposed Synthetic Workflow:
Caption: Proposed Buchwald-Hartwig amination workflow for synthesis.
General Experimental Protocol (Hypothetical):
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Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1H-indole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP, 4 mol%).
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Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent and Base Addition: Anhydrous toluene is added, followed by a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
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Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.
Analytical Data
Table 2: Expected Spectroscopic Data Ranges
| Data Type | Expected Chemical Shifts / m/z |
| ¹H NMR | Aromatic protons (indole): ~6.5-7.5 ppmPiperazine protons: ~3.0-3.8 ppmBoc protons: ~1.4-1.5 ppm |
| ¹³C NMR | Aromatic carbons (indole): ~100-140 ppmCarbonyl carbon (Boc): ~154 ppmPiperazine carbons: ~40-50 ppmtert-Butyl carbons: ~28 ppm, ~80 ppm (quaternary) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z ~302.18 |
Biological Activity and Signaling Pathways
As of the date of this publication, there are no specific studies detailing the biological activity or implication in signaling pathways for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. The indole and piperazine moieties are common pharmacophores found in a wide range of biologically active molecules, including serotonin receptor agonists/antagonists, dopamine receptor ligands, and kinase inhibitors. Therefore, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.
Logical Relationship for Potential Drug Discovery:
Caption: Potential workflow for utilizing the title compound in drug discovery.
Conclusion
Tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a chemical entity with potential applications in medicinal chemistry and drug discovery. While detailed experimental and biological data are currently scarce in the public domain, its structural motifs suggest it could be a valuable building block for the synthesis of novel compounds with a range of biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its pharmacological potential.
